molecular formula C20H22F3N3O B256792 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

Número de catálogo B256792
Peso molecular: 377.4 g/mol
Clave InChI: PJKUAXOPWAJKQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea, also known as PF-04971729, is a small molecule drug that is being developed for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is mainly expressed in the brain and is involved in the regulation of cognitive function and mood. By blocking the 5-HT6 receptor, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea can improve cognitive function and reduce symptoms of diseases such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been shown to improve cognitive function in preclinical studies, as measured by various behavioral tests. 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has also been shown to reduce symptoms of schizophrenia and depression in preclinical studies. In addition, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been shown to improve glucose metabolism and reduce body weight in animal models of obesity and type 2 diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has several advantages for lab experiments, including its high selectivity for the 5-HT6 receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea also has some limitations, including its low solubility in water and its potential for off-target effects.

Direcciones Futuras

There are several future directions for the development of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea. One direction is to continue the clinical trials to evaluate the safety and efficacy of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea in humans. Another direction is to explore the potential use of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea and its potential off-target effects.

Métodos De Síntesis

The synthesis of 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea involves the reaction of 1-(p-tolyl)urea and 2-(piperidin-1-yl)-5-(trifluoromethyl)benzaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Aplicaciones Científicas De Investigación

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has shown to improve cognitive function and reduce symptoms of these diseases. 1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea has also been studied for its potential use in the treatment of obesity and type 2 diabetes.

Propiedades

Nombre del producto

1-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)-3-(p-tolyl)urea

Fórmula molecular

C20H22F3N3O

Peso molecular

377.4 g/mol

Nombre IUPAC

1-(4-methylphenyl)-3-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H22F3N3O/c1-14-5-8-16(9-6-14)24-19(27)25-17-13-15(20(21,22)23)7-10-18(17)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12H2,1H3,(H2,24,25,27)

Clave InChI

PJKUAXOPWAJKQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

SMILES canónico

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.